molecular formula C15H11F4NO2 B1445108 Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate CAS No. 1251845-21-2

Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate

Cat. No.: B1445108
CAS No.: 1251845-21-2
M. Wt: 313.25 g/mol
InChI Key: CDEKOELZRBVCCI-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate is a useful research compound. Its molecular formula is C15H11F4NO2 and its molecular weight is 313.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2/c1-22-14(21)10-2-3-20-13(7-10)6-9-4-11(15(17,18)19)8-12(16)5-9/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEKOELZRBVCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloroisonicotinate (3.0 g, 17.48 mmol) and Pd(PPh3)4 (0.606 g, 0.52 mmol) were dissolved in THF (50 mL) under nitrogen. Freshly prepared (3-fluoro-5-(trifluoromethyl)benzyl)zinc(II) bromide (5.41 g, 19.45 mmol) in THF (25 mL) was added to the yellow solution and the flask was warmed to 60° C. overnight. The reaction mixture was quenched by adding methanol. The solution was diluted with ethyl acetate and washed with NH4Cl and water. The organic layer was dried with Na2SO4, filtered through celite, and the solvent was evaporated. The residue was chromatographed using the Biotage equipment. Eluent ethyl acetate-heptane, started 20-80 and linear gradient until 60-40. Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate (4.1 g, 75% yield) was isolated. 1H NMR (400 MHz, cdcl3) δ 3.94 (s, 3H), 4.25 (s, 2H), 7.13-7.22 (m, 2H), 7.33 (s, 1H), 7.69-7.75 (m, 2H), 8.70-8.74 (m, 1H). MS m/z 314 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.606 g
Type
catalyst
Reaction Step One
Name
(3-fluoro-5-(trifluoromethyl)benzyl)zinc(II) bromide
Quantity
5.41 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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